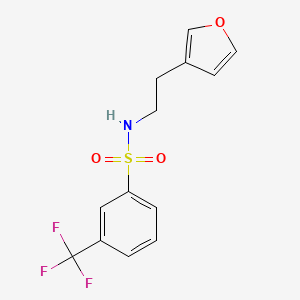

N-(2-(furan-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Description

N-(2-(furan-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a trifluoromethyl (-CF₃) group at the meta position of the benzene ring and a furan-3-yl ethyl moiety attached to the sulfonamide nitrogen. This compound is structurally distinct from classical sulfonamides due to its unique substitution pattern, which may influence its physicochemical properties and biological activity .

Properties

IUPAC Name |

N-[2-(furan-3-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3NO3S/c14-13(15,16)11-2-1-3-12(8-11)21(18,19)17-6-4-10-5-7-20-9-10/h1-3,5,7-9,17H,4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBBOAMPKIKKLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCCC2=COC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:

-

Formation of the Furan-3-yl Ethylamine Intermediate

Starting Material: Furan-3-carboxaldehyde.

Reaction: Reduction of furan-3-carboxaldehyde to furan-3-yl ethanol, followed by conversion to furan-3-yl ethylamine using reagents like lithium aluminum hydride (LiAlH4).

-

Sulfonamide Formation

Starting Material: 3-(trifluoromethyl)benzenesulfonyl chloride.

Reaction: The furan-3-yl ethylamine is reacted with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine (TEA) to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

Catalyst Optimization: Using specific catalysts to improve reaction efficiency.

Process Scaling: Adapting laboratory-scale reactions to industrial-scale production with considerations for cost, safety, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Products: Oxidation of the furan ring can lead to ring-opening or formation of furan derivatives.

-

Reduction

Reagents: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.

Products: Reduction of the nitro group (if present) to an amine or reduction of the furan ring to tetrahydrofuran derivatives.

-

Substitution

Reagents: Nucleophiles like amines or thiols.

Products: Substitution reactions on the sulfonamide group can lead to various derivatives.

Common Reagents and Conditions

Bases: Triethylamine (TEA), sodium hydroxide (NaOH).

Acids: Hydrochloric acid (HCl), sulfuric acid (H2SO4).

Solvents: Dichloromethane (DCM), ethanol (EtOH), dimethyl sulfoxide (DMSO).

Scientific Research Applications

Biological Applications

The compound has been investigated for various biological activities, including antiviral, antibacterial, and anticancer properties. Below are some key findings:

Antiviral Activity

Research indicates that compounds containing furan moieties exhibit significant antiviral effects. For example, certain derivatives have shown effective inhibition against viral infections with EC50 values ranging from 0.20 to 0.96 μM, indicating strong potency against specific viral targets.

Antibacterial Properties

Studies on benzenesulfonamide derivatives suggest notable antibacterial activity against resistant strains. The compound's sulfonamide group is critical for its interaction with bacterial enzymes, making it a candidate for further development in antibiotic therapies .

Anticancer Potential

Preliminary studies have indicated that the compound may inhibit cancer cell proliferation. In vitro assays demonstrated that structural modifications can enhance cytotoxicity against various cancer cell lines, suggesting pathways for optimizing therapeutic efficacy.

Material Science Applications

Beyond biological applications, N-(2-(furan-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is also explored in material sciences:

Polymer Chemistry

The compound can be utilized as a building block for synthesizing functional polymers. Its trifluoromethyl group enhances the thermal stability and chemical resistance of polymeric materials, making them suitable for high-performance applications in coatings and adhesives .

Sensor Development

Due to its unique electronic properties, this compound is being investigated for use in chemical sensors. Its ability to interact selectively with various analytes can lead to the development of sensitive detection systems for environmental monitoring .

Data Tables

| Application Area | Activity | EC50/IC50 Values | Notes |

|---|---|---|---|

| Antiviral | Strong | 0.20 - 0.96 μM | Effective against specific viral targets |

| Antibacterial | Moderate | CC50 > 100 μM | Active against resistant bacterial strains |

| Anticancer | Promising | Varies by cell line | Structural modifications enhance efficacy |

| Polymer Chemistry | Functional | N/A | Enhances thermal stability |

| Sensor Development | Selective | N/A | Potential for environmental monitoring |

Case Studies

-

Antiviral Efficacy Study

A study conducted on various furan-containing compounds revealed that modifications to the furan ring significantly increased antiviral activity against influenza viruses. The study highlighted the importance of the structural configuration in enhancing biological interactions. -

Antibacterial Resistance Mechanism

Research on sulfonamide derivatives demonstrated that this compound exhibited effective inhibition of dihydropteroate synthase, a key enzyme in bacterial folate synthesis. This mechanism is critical in combating antibiotic resistance . -

Polymer Synthesis Application

In material science, a recent project focused on synthesizing high-performance polymers using this compound as a monomer. The resulting materials showed improved mechanical properties and resistance to solvents compared to traditional polymers .

Mechanism of Action

The mechanism by which N-(2-(furan-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

A. Heterocyclic Moieties

- Furan vs. Indole Derivatives: Target Compound: The furan-3-yl ethyl group provides a smaller heterocyclic system compared to indole derivatives (e.g., N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide in ). Synthetic Implications: Gold-catalyzed reactions (e.g., [Au(JohnPhos)(NTf₂)]) are effective for indole-based sulfonamides (yields up to 97%, ), but furan derivatives may require milder conditions due to furan’s lower stability under strong acids or bases.

B. Trifluoromethyl Positioning

- Meta vs. Para Substitution: The trifluoromethyl group at the meta position (target compound) may create distinct electronic effects compared to para-substituted analogues (e.g., N-(4-(trifluoromethyl)phenyl) derivatives in ). For example, in , para-trifluoromethyl groups in guanidine derivatives improved binding affinity at the PCP site, whereas meta-substituted compounds showed variable effects .

C. Sulfonamide vs. Carboxamide Functionality

- The target compound’s sulfonamide group (-SO₂NH-) differs from carboxamides (-CONH-) in polarity and hydrogen-bonding capacity. For instance, the carboxamide derivative in ((4aR)-1-[(3-Fluorophenyl)methyl]-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]...) may exhibit stronger hydrogen-bond acceptor properties due to the carbonyl group .

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group increases logP values, enhancing blood-brain barrier penetration. Furan’s lower aromaticity compared to indole may reduce π-π stacking but improve solubility.

- Stability : Furan rings are prone to oxidative degradation, whereas indole systems () are more robust under physiological conditions .

Biological Activity

N-(2-(furan-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide, with the CAS number 1428370-90-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial, anti-inflammatory, and other therapeutic effects, supported by recent research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂F₃NO₃S |

| Molecular Weight | 319.30 g/mol |

| CAS Number | 1428370-90-4 |

The compound features a furan ring and a trifluoromethyl group, which are significant in enhancing its biological activity.

1. Antibacterial Activity

Research indicates that compounds containing furan derivatives exhibit notable antibacterial properties . Studies have shown that this compound demonstrates significant activity against various bacterial strains. For instance, it has been reported to inhibit the growth of Gram-positive bacteria effectively .

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. It was found to inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response. For example, compounds similar to this compound were shown to reduce edema and inflammation in animal models . The mechanism is believed to involve the inhibition of cyclooxygenase enzymes (COX), which play a pivotal role in the inflammatory process.

3. Neuroprotective Properties

Preliminary studies suggest that this compound may also exhibit neuroprotective effects . It has been observed to protect neuronal cells from oxidative stress-induced damage, which is relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The exact pathways involved are still under investigation, but the potential for therapeutic applications is promising.

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

- Study on Antibacterial Activity : A study conducted on various bacterial strains showed that this compound inhibited bacterial growth with an IC50 value significantly lower than standard antibiotics, suggesting its potential as a new antibacterial agent .

- Inflammation Model : In an animal model of acute inflammation, administration of the compound resulted in a marked reduction in paw swelling compared to control groups treated with saline .

Q & A

Basic: What are the recommended synthetic routes and purification methods for N-(2-(furan-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- React 3-(trifluoromethyl)benzenesulfonyl chloride with 2-(furan-3-yl)ethylamine in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base .

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

- Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Basic: How is the structural integrity of this compound validated in academic research?

Methodological Answer:

Key techniques include:

- X-ray crystallography : Single-crystal analysis resolves bond lengths, angles, and torsional conformations. Disorder in the trifluoromethyl or furan groups may require refinement .

- Spectroscopic analysis :

- High-resolution mass spectrometry (HRMS) for molecular ion validation .

Advanced: What experimental models are used to investigate its bioactivity, and how are contradictions in data addressed?

Methodological Answer:

- Enzyme inhibition assays : Use fluorogenic substrates to measure IC₅₀ values against target enzymes (e.g., carbonic anhydrase isoforms) .

- Cellular models : Evaluate cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa or MCF-7), comparing results across labs to identify variability in cell passage number or culture conditions .

- Data contradiction resolution :

Advanced: How can mechanistic studies elucidate the role of the trifluoromethyl group in biological interactions?

Methodological Answer:

- Isotope labeling : Synthesize ¹⁸O-labeled sulfonamide to track hydrogen bonding in enzyme active sites via kinetic isotope effect (KIE) studies .

- Structure-activity relationship (SAR) : Compare activity of analogs with -CF₃, -CH₃, or -Cl substitutions to assess electronic/steric contributions .

- Molecular dynamics simulations : Model interactions between the -CF₃ group and hydrophobic enzyme pockets (e.g., using GROMACS or AMBER) .

Advanced: What computational strategies predict its stability under physiological conditions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the sulfonamide S-N bond to predict hydrolytic stability .

- pKa prediction : Use software like MarvinSuite to estimate sulfonamide protonation states in blood (pH 7.4) .

- Metabolic stability : Simulate Phase I/II metabolism (e.g., CYP450-mediated oxidation) with ADMET predictors like SwissADME .

Advanced: How do researchers resolve discrepancies in reported solubility or crystallinity data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.